
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₆F₂O₅ and its molecular weight is 254.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its properties, synthesis, biological activities, and relevant research findings.
- Chemical Formula : C10H16F2O5
- Molecular Weight : 254.231 g/mol
- CAS Number : 95058-92-7
- Boiling Point : Approximately 338.4 °C (predicted) .
Synthesis
The synthesis of this compound typically involves the use of fluorinated reagents and dioxolane derivatives. The specific synthetic route may vary depending on the desired stereochemistry and yield.
Antiviral Properties
Research has indicated that compounds with similar structures to Ethyl (3R,S)-2,2-difluoro-3-hydroxypropanoate exhibit antiviral activity. For instance, studies on related fluorinated compounds have shown effectiveness against various viral infections, suggesting that this compound may also possess similar properties .
Antitumor Activity
This compound has been evaluated for its potential antitumor activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . More detailed investigations are necessary to elucidate the specific pathways involved.
Case Studies
- Case Study on Antiviral Efficacy :
- Antitumor Activity Assessment :
Research Findings
Scientific Research Applications
Pharmaceutical Applications
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is primarily recognized for its role as an intermediate in the synthesis of gemcitabine, a widely used chemotherapeutic agent for various cancers. The compound's structural similarity to nucleoside analogs allows it to interfere with nucleic acid synthesis in both pathogens and cancer cells, which is critical in developing antiviral and anticancer therapies.
Case Study: Gemcitabine Synthesis
Gemcitabine is synthesized from this compound through a series of chemical transformations that leverage its difluorinated propionate moiety. This pathway emphasizes the importance of this compound in producing effective cancer treatments.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves mimicking nucleoside structures, thus disrupting viral replication processes.
Table 1: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
Gemcitabine | Nucleoside analog | Anticancer |
Ethyl 2-deoxy-2,2-difluoro-pentonic acid ethyl ester | Difluorinated pentonic acid | Antiviral properties |
Ethyl 4-fluoro-3-hydroxybutanoate | Fluorinated butanoate | Antimicrobial activity |
Synthesis of Bioactive Compounds
The compound serves as a precursor for the synthesis of various bioactive molecules, including prostanoids and carbanucleosides. Its unique dioxolane ring structure enhances its utility in creating complex organic compounds essential for therapeutic applications.
Method of Application
The synthesis typically involves reactions with enol ethers or other functionalized substrates under specific conditions to yield desired products.
Research and Development Insights
Ongoing research focuses on optimizing the synthesis processes and exploring new derivatives of this compound to enhance its efficacy and reduce potential side effects in therapeutic applications. Studies utilizing X-ray crystallography have elucidated its crystal structure, providing insights into its interactions at the molecular level.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, and what analytical methods are critical for confirming its structure?
The compound is typically synthesized via multi-step reactions involving fluorination and protection/deprotection of functional groups. Key steps include the introduction of difluoro groups and the formation of the dioxolane ring. Analytical validation requires a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and fluorine placement, alongside HPLC or chiral chromatography to assess enantiomeric purity . Mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns, while X-ray crystallography (if crystalline) can resolve absolute configuration .
Q. What is the role of this compound in pharmaceutical research, particularly in anticancer drug development?
The compound serves as a key intermediate in synthesizing gemcitabine, a nucleoside analog used in chemotherapy. Its dioxolane ring and difluoro substituents enhance metabolic stability and bioavailability in the final drug molecule. Researchers focus on optimizing its stereochemical purity, as even minor enantiomeric impurities can affect drug efficacy and toxicity profiles .
Advanced Research Questions
Q. How do reaction conditions influence the diastereomeric ratio during synthesis, and what strategies mitigate undesired stereoisomers?
The stereochemical outcome (3R,S configuration) is sensitive to temperature, solvent polarity, and catalyst choice. For example, polar aprotic solvents like DMF may favor intramolecular cyclization to form the dioxolane ring, while Lewis acids (e.g., BF₃·OEt₂) can stabilize transition states to improve diastereoselectivity. Kinetic resolution via enzymatic catalysis or chiral auxiliaries has been explored to enhance enantiomeric excess (ee) . Advanced monitoring techniques, such as in-situ FTIR or real-time NMR, help track stereochemical changes during synthesis .
Q. What contradictory data exist regarding the hydrolytic stability of the dioxolane ring under physiological conditions, and how can these discrepancies be resolved?
Studies report varying stability of the dioxolane ring in aqueous environments, with pH and temperature playing critical roles. For instance, acidic conditions (pH < 4) accelerate ring-opening, which may prematurely release active metabolites. To address contradictions, researchers employ accelerated stability testing (e.g., Arrhenius modeling) and isotopic labeling (²H/¹⁸O) to trace hydrolysis pathways . Computational simulations (DFT or MD) further predict hydrolysis rates under biologically relevant conditions .
Q. How do fluorine atoms at the C2 position affect the compound’s reactivity in nucleophilic substitution reactions during downstream derivatization?
The electron-withdrawing nature of fluorine atoms increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the dioxolane ring can reduce reactivity. Researchers optimize these reactions by using bulky bases (e.g., DBU) to deprotonate nucleophiles or employing microwave-assisted synthesis to enhance reaction rates .
Q. Methodological Considerations
- Stereochemical Analysis : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms absolute configuration .
- Fluorine-Specific Characterization : ¹⁹F NMR (at 470 MHz) resolves chemical shifts influenced by neighboring substituents, while 2D NOESY NMR identifies spatial proximity of fluorine atoms to other groups .
- Stability Profiling : Conduct forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions to identify degradation products .
Properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRYOWGFSOSEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114420-06-3 |
Source
|
Record name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.